2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine

Synthetic methodology Process chemistry Agrochemical intermediate synthesis

Procure the definitive 2,4,6-trisubstituted pyrimidine scaffold for parallel medicinal chemistry and agrochemical synthesis. The synergistic C4-Cl (leaving group) and C2-NH₂ (nucleophilic handle) substitution pattern is essential for high-yield sequential SNAr library generation and established sulfonylurea herbicide routes—a functional profile unattainable with mono-substituted or 4-hydroxy analogs. Secure batch-certified material to guarantee synthetic efficiency and avoid costly route re-validation.

Molecular Formula C5H3ClF3N3
Molecular Weight 197.54 g/mol
CAS No. 16097-60-2
Cat. No. B095928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine
CAS16097-60-2
Molecular FormulaC5H3ClF3N3
Molecular Weight197.54 g/mol
Structural Identifiers
SMILESC1=C(N=C(N=C1Cl)N)C(F)(F)F
InChIInChI=1S/C5H3ClF3N3/c6-3-1-2(5(7,8)9)11-4(10)12-3/h1H,(H2,10,11,12)
InChIKeyZLIUVGFJXHOHLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine (CAS 16097-60-2): Procurement and Differentiation Baseline for Research and Agrochemical Synthesis


2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine (CAS 16097-60-2) is a 2,4,6-trisubstituted pyrimidine derivative belonging to the class of heterocyclic aromatic amines . With a molecular formula C₅H₃ClF₃N₃ and molecular weight 197.55 g/mol, it features a trifluoromethyl group at the 6-position, a chloro substituent at the 4-position, and a primary amino group at the 2-position . This specific substitution pattern yields a predicted density of 1.6±0.1 g/cm³ and a boiling point of 280.7±50.0 °C at 760 mmHg . Commercially available from multiple suppliers at standard purities ranging from 95% to ≥98% (HPLC) with typical specifications including moisture content ≤0.5% , this compound serves primarily as a versatile building block and key intermediate in agrochemical and pharmaceutical research, particularly in the synthesis of trifluoromethylpyrimidine-containing herbicides and biologically active molecules [1]. However, procurement decisions must be informed by the compound's specific substitution architecture—the presence of both the C4 chloro leaving group and the C2 amino nucleophilic site—which enables distinct synthetic pathways and structure-activity relationships not achievable with mono-substituted or differently substituted pyrimidine analogs.

Why 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine Cannot Be Interchanged with Closely Related Pyrimidine Analogs


The substitution pattern of 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine confers functional properties that cannot be replicated by in-class analogs lacking one or more key substituents. The C4 chloro group provides a site for nucleophilic aromatic substitution (SNAr), enabling selective derivatization at the 4-position while the C2 amino group remains intact for downstream transformations or hydrogen bonding interactions in biological targets . Analogs such as 4-chloro-6-(trifluoromethyl)pyrimidine (CAS 37552-81-1) lack the C2 amino group, eliminating the possibility of 2-position functionalization or participation in target binding [1]. Conversely, 2-amino-6-(trifluoromethyl)pyrimidin-4-ol (CAS 1513-69-5) replaces the reactive chloro with a hydroxy group, rendering it unsuitable for nucleophilic displacement reactions without prior activation . The trifluoromethyl group at C6 contributes metabolic stability and lipophilicity enhancement, a property conserved across CF₃-substituted pyrimidines, yet the unique combination of C2-NH₂ (nucleophilic/hydrogen bond donor), C4-Cl (leaving group), and C6-CF₃ (electron-withdrawing, lipophilic) creates a multifunctional scaffold with orthogonal reactivity handles. Procurement of generic pyrimidine intermediates without this precise substitution architecture will not support established synthetic routes, including those documented for trifluoromethylpyrimidylsulfonylurea herbicides, where 2-amino-4-chloro-6-trifluoromethylpyrimidine (designated Ib) is explicitly required as the chlorination product for subsequent high-yield nucleophilic displacement [2].

Quantitative Comparative Evidence: 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine Versus Analogs


Synthesis Efficiency: Two-Route Yield Comparison Demonstrates Superior Route Viability from 4-Hydroxy Precursor

Two distinct synthetic routes to 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine have been reported with markedly different yields. Route 1, proceeding via chlorination of 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine (CAS 1513-69-5), achieves a yield of approximately 75% . In contrast, Route 2, via amination of 2,4-dichloro-6-(trifluoromethyl)pyrimidine, yields only approximately 20% of the target compound . This 55-percentage-point yield differential (or approximately 3.75-fold higher yield for Route 1) has direct implications for procurement strategy: the 4-hydroxy precursor represents the more cost-effective and synthetically viable entry point to the target compound, a consideration that extends to evaluating the availability and pricing of starting materials when planning multi-step syntheses.

Synthetic methodology Process chemistry Agrochemical intermediate synthesis

Nucleophilic Displacement Reactivity: Orthogonal Functionalization Enables Sequential Derivatization Unavailable to Mono-Functional Analogs

The compound serves as a dual-handle scaffold where the C4 chloro group undergoes nucleophilic aromatic substitution (SNAr) while the C2 amino group remains intact for subsequent derivatization or target engagement. In published work on trifluoromethylpyrimidylsulfonylurea herbicides, 2-amino-4-chloro-6-trifluoromethylpyrimidine (designated Ib) was reacted with nucleophiles to yield high yields of the corresponding 2-amino-4-substituted-6-trifluoromethylpyrimidines (compounds Ic–I...) [1]. This orthogonal reactivity distinguishes the target compound from analogs such as 4-chloro-6-(trifluoromethyl)pyrimidine (CAS 37552-81-1), which lacks the C2 amino group and thus cannot participate in amino-directed transformations or hydrogen bonding interactions essential for biological target recognition [2]. The trifluoromethyl group at C6 further enhances the scaffold's utility by increasing metabolic stability and lipophilicity relative to non-fluorinated pyrimidine analogs, a class-level advantage of CF₃-substituted heterocycles [3].

Medicinal chemistry Library synthesis Structure-activity relationship Parallel synthesis

Herbicidal Intermediate Specificity: Documented Use in Trifluoromethylpyrimidylsulfonylurea Synthesis

2-Amino-4-chloro-6-trifluoromethylpyrimidine is explicitly documented as the key chlorination intermediate (designated Ib) in the synthesis of trifluoromethylpyrimidylsulfonylurea herbicides [1]. The synthetic sequence involves condensation of guanidine hydrochloride with ethyl 4,4,4-trifluoroacetoacetate followed by chlorination to afford compound Ib, which subsequently reacts with nucleophiles to produce the 4-substituted derivatives that serve as amine precursors for sulfonylurea coupling [1]. While 2-amino-4,6-dichloropyrimidine and other dichloro analogs could theoretically undergo similar SNAr chemistry, the specific combination of 4-chloro, 2-amino, and 6-trifluoromethyl substituents produces sulfonylurea herbicides with distinct crop selectivity and potency profiles [2]. The trifluoromethyl group at the 6-position is not readily introduced post-synthetically and must be incorporated at the pyrimidine ring formation stage, making procurement of the pre-formed CF₃-substituted pyrimidine building block essential for accessing this herbicide subclass.

Agrochemical development Herbicide synthesis Sulfonylurea chemistry Process development

Procurement-Optimized Application Scenarios for 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine (CAS 16097-60-2)


High-Efficiency Preparation via 4-Hydroxy Precursor Route for Agrochemical Intermediate Scale-Up

Procurement decisions for process chemistry and pilot-scale synthesis should prioritize the 4-hydroxy precursor route (Route 1) due to its approximately 75% yield, which represents a 55-percentage-point advantage over the alternative 2,4-dichloro precursor route (Route 2, ~20% yield) . This yield differential directly translates to reduced raw material costs and lower waste generation. When sourcing 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine, purchasers should evaluate supplier pricing in the context of this synthetic efficiency: the compound's commercial price should reflect Route 1 economics, and significant price variations among suppliers may indicate differing manufacturing routes or scale capabilities. For internal synthesis programs, securing reliable supply of 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine (CAS 1513-69-5) alongside POCl₃ chlorination reagents constitutes the most cost-effective path to the target compound.

Parallel Medicinal Chemistry Library Synthesis Leveraging Orthogonal C4-Cl and C2-NH₂ Reactivity

In medicinal chemistry campaigns targeting kinases, GPCRs, or other pyrimidine-binding proteins, 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine serves as a privileged scaffold enabling sequential SNAr diversification. The C4 chloro group reacts preferentially with amine, alcohol, or thiol nucleophiles under mild conditions, while the C2 amino group remains available for subsequent acylation, sulfonylation, or reductive amination after C4 functionalization [1]. This orthogonal reactivity allows the construction of focused libraries from a single building block, reducing the number of distinct building blocks required for SAR exploration. Analogs lacking either the C4-Cl leaving group (e.g., 2-amino-6-(trifluoromethyl)pyrimidin-4-ol) or the C2-NH₂ handle (e.g., 4-chloro-6-(trifluoromethyl)pyrimidine) cannot support this sequential derivatization strategy, necessitating more complex synthetic routes or larger building block inventories [2].

Sulfonylurea Herbicide Development Requiring 6-CF₃ Pyrimidine Amine Precursors

For agrochemical discovery programs developing novel sulfonylurea or related acetolactate synthase (ALS) inhibitor herbicides, 2-amino-4-chloro-6-trifluoromethylpyrimidine is the established entry point to the 6-CF₃-substituted pyrimidine amine series [1]. Following nucleophilic displacement at C4 with appropriate amines or alkoxides, the resulting 2-amino-4-substituted-6-trifluoromethylpyrimidines serve as the amine coupling partners for sulfonyl isocyanate or sulfonyl carbamate electrophiles to form the sulfonylurea bridge [3]. The CF₃ group at the 6-position of the pyrimidine ring contributes to the crop selectivity and environmental fate profile of the resulting herbicides—properties not achievable with 6-methyl, 6-methoxy, or unsubstituted pyrimidine analogs. Procurement of the correct 6-CF₃ substituted building block is essential; post-synthetic introduction of CF₃ at the pyrimidine 6-position is not practical, and substitution with non-fluorinated pyrimidine amines will yield compounds with fundamentally different biological and physicochemical profiles [1].

Quality-Critical Procurement Requiring Verified Analytical Specifications

Commercial suppliers offer 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine at standard purities of 95–98% (HPLC) with specified moisture content ≤0.5% . For research applications where trace impurities could interfere with biological assays or downstream catalytic reactions, procurement from suppliers providing batch-specific certificates of analysis (CoA) with NMR, HPLC, and/or GC verification is recommended . The compound exhibits a reported melting point of 92–93 °C , which can serve as a rapid identity and purity check upon receipt. Storage conditions of 2–8 °C under inert atmosphere protected from light are recommended to maintain stability during long-term inventory . When evaluating suppliers, confirm that the product is supplied as the free amine rather than a salt form, and verify that the specified CAS 16097-60-2 corresponds to the exact substitution pattern required for the intended synthetic application.

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